5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a bromothiophene moiety and a bicyclo[2.2.1]heptane framework, which imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives under mild and operationally simple conditions . The reaction involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine, to yield the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure allows for high affinity and selectivity towards these targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic core structure and are used in similar applications, such as drug discovery and asymmetric synthesis.
Diazabicyclo[2.2.1]heptanes: These compounds feature a similar bicyclic framework and are known for their biological activity and use in medicinal chemistry.
Uniqueness
5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its utility in various chemical and biological applications, distinguishing it from other bicyclic compounds.
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S2/c10-8-1-2-9(15-8)16(12,13)11-4-7-3-6(11)5-14-7/h1-2,6-7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJOSUGYUQNAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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